

AL002 Demonstrates Long-Term Efficacy in Preclinical Models Through TREM2 Activation

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Compound of Interest

Compound Name: AL002

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South San Francisco, CA – Preclinical studies assessing the long-term efficacy of **AL002**, an investigational antibody targeting the TREM2 receptor on microglia, have demonstrated significant therapeutic potential in models of Alzheimer's disease. Compared to placebo, **AL002** treatment led to a reduction in key disease pathologies, including amyloid-beta plaques and neurite dystrophy, and modulated key biomarkers indicative of target engagement and downstream signaling. These findings, supported by robust experimental data, position **AL002** as a promising candidate for the treatment of Alzheimer's disease.

AL002 is a humanized monoclonal antibody designed to activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a critical receptor on microglia, the resident immune cells of the brain.[1][2][3] Genetic evidence has strongly implicated TREM2 in the pathogenesis of Alzheimer's disease, with certain variants increasing the risk of developing the disease.[1][2][4] **AL002** is designed to enhance TREM2 signaling, thereby promoting microglial functions such as phagocytosis, proliferation, and survival, which are thought to be beneficial in clearing pathological proteins and reducing neuroinflammation.[1][4][5]

Quantitative Analysis of AL002 Efficacy in Preclinical Models

Preclinical evaluation of **AL002** and its murine variants (**AL002a** and **AL002c**) in various models has yielded compelling quantitative data on its long-term efficacy.

Cynomolgus Monkey Studies

In non-human primate studies, long-term administration of **AL002** demonstrated clear target engagement and modulation of downstream biomarkers in the cerebrospinal fluid (CSF).

Biomarker	Treatment Group	Dosage	Duration	Outcome
Soluble TREM2 (sTREM2) in CSF	AL002	Dose-dependent	4 weeks (weekly IV)	Dose-dependent decrease compared to placebo[1][2]
Total TREM2 in Hippocampus and Frontal Cortex	AL002	Dose-dependent	4 weeks (weekly IV)	Dose-dependent decrease compared to placebo[1][2]
TREM2 Signaling Biomarkers in CSF and Brain	AL002	Dose-dependent	4 weeks (weekly IV)	Increased levels compared to placebo[1][2]

5XFAD Mouse Model of Alzheimer's Disease

Studies using the 5XFAD mouse model, which recapitulates key aspects of Alzheimer's pathology, have provided evidence of **AL002**'s disease-modifying effects.

Pathological Marker	Treatment Group	Dosage	Duration	Outcome
Filamentous A β Plaques	AL002c	30 mg/kg	12 weeks (weekly IP)	Reduced abundance compared to placebo[1][6]
Neurite Dystrophy	AL002c	30 mg/kg	12 weeks (weekly IP)	Reduced neurite dystrophy compared to placebo[1][6]
A β Deposition (Frontal Cortex)	AL002a	Not Specified	14 weeks (weekly IP)	40% reduction compared to control antibody[7]
A β Deposition (Hippocampus)	AL002a	Not Specified	14 weeks (weekly IP)	35% reduction compared to control antibody[7]
Plasma A β 42/40 Ratio	AL002c	30 mg/kg	12 weeks (weekly IP)	Higher ratio compared to placebo (p<0.01) [8]
Plasma Total Tau (t-tau)	AL002c	30 mg/kg	12 weeks (weekly IP)	Lower levels compared to placebo (p<0.01) [8]

Experimental Protocols

The preclinical efficacy of **AL002** was assessed through a series of well-defined experiments.

Cynomolgus Monkey Toxicology and Pharmacodynamics Study

To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AL002**, a 4-week Good Laboratory Practice (GLP) toxicology study was conducted in cynomolgus monkeys.[1] Animals received weekly intravenous (IV) injections of **AL002** at doses up to 250 mg/kg or a vehicle control.[1] Cerebrospinal fluid (CSF) and blood samples were collected at various time points to measure levels of soluble TREM2 (sTREM2) and other biomarkers of TREM2 signaling.[1][2]

5XFAD Mouse Model Efficacy Study

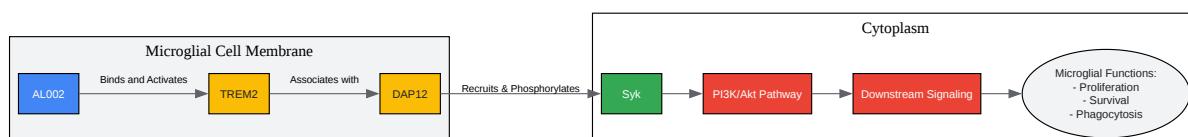
The therapeutic effects of a murine variant of **AL002**, **AL002c**, were investigated in the 5XFAD mouse model of Alzheimer's disease. Five-month-old 5XFAD mice received weekly intraperitoneal (IP) injections of **AL002c** at a dose of 30 mg/kg or a control IgG for 12 weeks.[6] [8] Following the treatment period, brain tissue was analyzed for changes in amyloid-beta ($A\beta$) plaque pathology and neurite dystrophy using immunofluorescence.[6] Plasma samples were also collected to measure biomarkers such as the $A\beta$ 42/40 ratio and total tau.[8]

Biomarker Measurement Methodology

Levels of soluble TREM2 (sTREM2) and other biomarkers in cerebrospinal fluid (CSF) and plasma were quantified using enzyme-linked immunosorbent assay (ELISA) and the Meso Scale Discovery (MSD) platform.[6][9] These highly sensitive immunoassays allow for the precise measurement of protein concentrations in biological fluids.

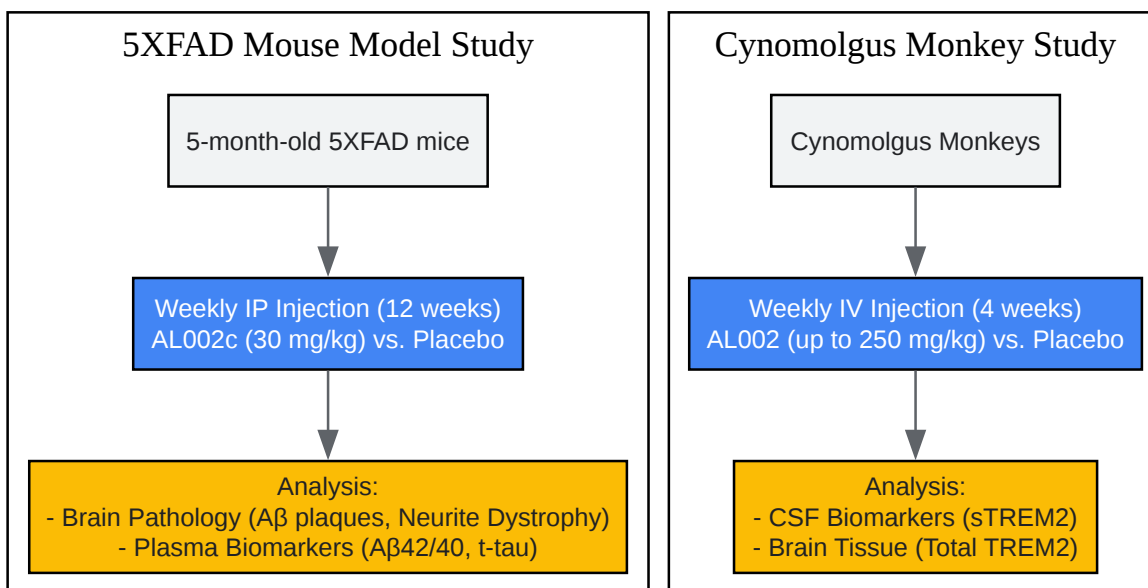
Visualizing the Mechanism of Action and Experimental Design

To further elucidate the processes involved in **AL002**'s therapeutic effect and the design of the preclinical studies, the following diagrams are provided.



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AL002 activates the TREM2 signaling pathway in microglia.



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Workflow of key **AL002** preclinical efficacy studies.

The presented preclinical data provides a strong rationale for the continued development of **AL002** as a potential therapy for Alzheimer's disease. The consistent findings across different animal models, demonstrating both target engagement and downstream therapeutic effects, underscore the promise of activating the TREM2 pathway to combat this neurodegenerative disorder. Further clinical investigation is warranted to translate these preclinical successes into benefits for patients.

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